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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data of 5-Chloro-
4-methoxysalicylaldehyde, a key intermediate in the synthesis of various pharmaceutical and

bioactive compounds. This document delves into the theoretical principles and practical

applications of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared

(FT-IR) spectroscopy, and mass spectrometry (MS) in the structural elucidation and

characterization of this compound. By integrating field-proven insights with robust scientific

data, this guide aims to serve as an essential resource for researchers and professionals in

organic synthesis and drug development.

Introduction: The Significance of 5-Chloro-4-
methoxysalicylaldehyde
5-Chloro-4-methoxysalicylaldehyde is an aromatic aldehyde possessing a unique

substitution pattern on the benzene ring, which includes a chloro, a methoxy, a hydroxyl, and a

formyl group. This arrangement of functional groups makes it a versatile building block in

organic synthesis, particularly in the construction of heterocyclic compounds and other complex

molecular architectures. Its derivatives have shown potential in various therapeutic areas,
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underscoring the importance of unambiguous structural characterization for quality control and

regulatory purposes.

Accurate spectroscopic analysis is paramount to confirm the identity and purity of 5-Chloro-4-
methoxysalicylaldehyde. This guide provides a detailed examination of its spectroscopic

signature, offering insights into the influence of its substituents on the spectral properties.

Molecular Structure and Spectroscopic Overview
The molecular structure of 5-Chloro-4-methoxysalicylaldehyde is foundational to

understanding its spectroscopic characteristics. The interplay between the electron-donating

effects of the hydroxyl and methoxy groups and the electron-withdrawing nature of the chloro

and aldehyde groups creates a distinct electronic environment that is reflected in its NMR, IR,

and mass spectra.

Figure 1. Molecular Structure of 5-Chloro-4-methoxysalicylaldehyde.

Synthesis and Characterization
While various synthetic routes to salicylaldehyde derivatives exist, a common approach

involves the formylation of a substituted phenol. For 5-Chloro-4-methoxysalicylaldehyde, a

plausible synthesis could involve the chlorination and formylation of 4-methoxyphenol.

A documented synthesis involves the treatment of 3-chloro-4-methoxyphenol with

paraformaldehyde and tin(IV) chloride in toluene to yield the target compound. The crude

product is then purified by column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-Chloro-4-methoxysalicylaldehyde provides key information about

the number and chemical environment of the protons.
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Experimental Protocol: A sample of 5-Chloro-4-methoxysalicylaldehyde is dissolved in a

deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆),

containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is

recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Summary:

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

Aldehyde (-CHO) ~9.7 - 10.5 Singlet 1H

Aromatic (H-6) ~7.3 - 7.6 Singlet 1H

Aromatic (H-3) ~6.5 - 6.8 Singlet 1H

Methoxy (-OCH₃) ~3.9 - 4.1 Singlet 3H

Hydroxyl (-OH) ~10.5 - 11.5 Singlet (broad) 1H

Interpretation and Causality:

Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the strong

electron-withdrawing effect of the carbonyl oxygen, resulting in a downfield chemical shift.

Aromatic Protons: The two aromatic protons appear as singlets due to the lack of adjacent

protons for coupling. The proton at the C-6 position is typically more downfield than the

proton at the C-3 position due to the deshielding effect of the adjacent aldehyde group.

Methoxy Protons: The three protons of the methoxy group appear as a sharp singlet,

characteristic of a methyl group attached to an oxygen atom.

Hydroxyl Proton: The phenolic hydroxyl proton is also significantly deshielded and often

appears as a broad singlet. Its chemical shift can be concentration and solvent dependent.

The downfield shift is indicative of intramolecular hydrogen bonding with the adjacent

aldehyde's carbonyl oxygen.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum provides information about the different carbon environments within the

molecule.

Experimental Protocol: The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR

spectrum is acquired to provide a single peak for each unique carbon atom.

Data Summary:

Carbon Assignment Chemical Shift (δ, ppm)

Aldehyde (C=O) ~190 - 195

Aromatic (C-2, C-OH) ~160 - 165

Aromatic (C-4, C-OCH₃) ~155 - 160

Aromatic (C-5, C-Cl) ~120 - 125

Aromatic (C-1) ~115 - 120

Aromatic (C-6) ~110 - 115

Aromatic (C-3) ~100 - 105

Methoxy (-OCH₃) ~55 - 60

Interpretation and Causality:

Carbonyl Carbon: The carbon of the aldehyde group is the most downfield signal due to the

strong deshielding effect of the double-bonded oxygen.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

attached substituents. The carbons bearing the oxygen atoms (C-2 and C-4) are significantly

downfield. The carbon attached to the chlorine atom (C-5) is also deshielded. The remaining

aromatic carbons appear at more upfield positions. The specific assignments can be

confirmed using 2D NMR techniques such as HSQC and HMBC.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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FT-IR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Experimental Protocol: A small amount of the solid sample can be analyzed directly using an

Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet of the sample can be

prepared. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Sample Preparation

Spectrometer Data Output

Sample

ATR_CrystalDirect Application

KBr_Pellet

Mixing & Pressing IR_Beam Detector InterferogramFourier Transform FTFourier Transform IR_Spectrum

Click to download full resolution via product page

Figure 2. Experimental workflow for FT-IR spectroscopy.

Data Summary:

Wavenumber (cm⁻¹) Vibration Functional Group

~3200 - 3400 (broad) O-H stretch Phenolic Hydroxyl

~2900 - 3000 C-H stretch Aromatic & Methoxy

~2700 - 2850 C-H stretch Aldehyde

~1650 - 1700 C=O stretch Aldehyde Carbonyl

~1550 - 1600 C=C stretch Aromatic Ring

~1200 - 1300 C-O stretch Aryl Ether

~1000 - 1100 C-O stretch Methoxy

~700 - 850 C-Cl stretch Aryl Halide
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Interpretation and Causality:

O-H Stretch: The broadness of the hydroxyl peak is indicative of hydrogen bonding, in this

case, likely intramolecular hydrogen bonding with the aldehyde carbonyl group.

C-H Stretches: The aromatic C-H stretches appear at higher wavenumbers than the aliphatic

C-H stretches of the methoxy group. The aldehyde C-H stretch is characteristically observed

at a lower frequency.

C=O Stretch: The position of the carbonyl stretch is sensitive to its electronic environment.

The conjugation with the aromatic ring and the intramolecular hydrogen bonding can lower

its frequency compared to a simple aliphatic aldehyde.

Aromatic C=C Stretches: The absorptions in the 1550-1600 cm⁻¹ region are characteristic of

the benzene ring.

C-O and C-Cl Stretches: The stretching vibrations for the aryl ether, methoxy, and aryl

chloride bonds are found in the fingerprint region of the spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Experimental Protocol: The sample is introduced into the mass spectrometer, often via direct

infusion or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a

common technique for generating ions.

Sample_Introduction Ion_SourceVaporization & Ionization (e.g., EI) Mass_AnalyzerIon Acceleration & Separation DetectorIon Detection Mass_Spectrum
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Figure 3. General workflow for mass spectrometry.

Data Summary:
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m/z Ion Interpretation

186/188 [M]⁺
Molecular ion peak (with

isotopic pattern for Cl)

185/187 [M-H]⁺ Loss of a hydrogen radical

157/159 [M-CHO]⁺ Loss of the formyl group

142 [M-CHO-CH₃]⁺
Loss of formyl and methyl

groups

Interpretation and Causality:

Molecular Ion Peak: The presence of a chlorine atom results in a characteristic isotopic

pattern for the molecular ion peak, with the [M]⁺ peak at m/z 186 and the [M+2]⁺ peak at m/z

188 in an approximate 3:1 ratio, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.

Fragmentation Pattern: Under electron ionization, the molecule fragments in a predictable

manner. Common fragmentation pathways include the loss of a hydrogen atom, the formyl

group (-CHO), and a methyl radical from the methoxy group. These fragmentation patterns

provide further confirmation of the molecular structure.

Conclusion
The spectroscopic data presented in this guide provide a robust and comprehensive

characterization of 5-Chloro-4-methoxysalicylaldehyde. The combination of ¹H NMR, ¹³C

NMR, FT-IR, and mass spectrometry allows for the unambiguous confirmation of its molecular

structure and purity. This information is critical for researchers and professionals who utilize this

compound as a key starting material in the development of novel pharmaceuticals and other

high-value chemical entities. The detailed interpretation of the spectral features, grounded in

the principles of chemical structure and reactivity, serves as a valuable reference for quality

control and synthetic chemistry applications.

To cite this document: BenchChem. [Spectroscopic Data of 5-Chloro-4-
methoxysalicylaldehyde: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1455506#spectroscopic-data-of-5-
chloro-4-methoxysalicylaldehyde]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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